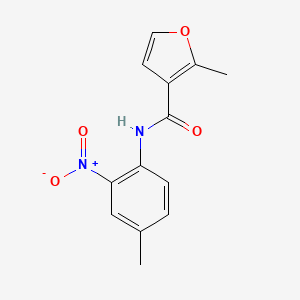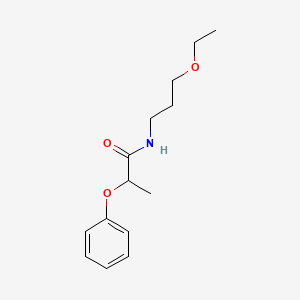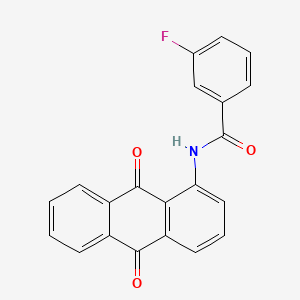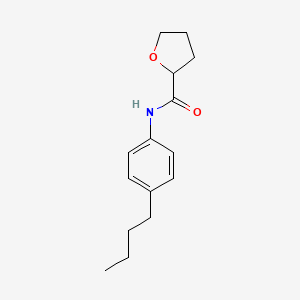![molecular formula C18H18ClNO B4038762 N-[2-(3-chlorophenyl)ethyl]-2-phenylcyclopropanecarboxamide](/img/structure/B4038762.png)
N-[2-(3-chlorophenyl)ethyl]-2-phenylcyclopropanecarboxamide
Overview
Description
N-[2-(3-chlorophenyl)ethyl]-2-phenylcyclopropanecarboxamide is a useful research compound. Its molecular formula is C18H18ClNO and its molecular weight is 299.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.1076919 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of derivatives related to N-[2-(3-chlorophenyl)ethyl]-2-phenylcyclopropanecarboxamide, such as N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, have been explored to understand their structural and chemical properties. These derivatives have been synthesized and characterized by various techniques including elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and X-ray diffraction studies. Such research efforts are critical for expanding the chemical libraries available for pharmaceutical and materials science applications (Özer et al., 2009).
Reactivity and Mechanisms
The reactivity of compounds structurally similar to this compound, including their interactions and mechanistic pathways, has been a subject of study. For example, the synthesis and reactivity of laquinimod, a compound with a related structure, reveal insights into the mechanisms of ketene formation through aminolysis reactions and proton transfer processes. Understanding these mechanisms is crucial for the development of new synthetic methodologies and for optimizing reaction conditions in organic synthesis (Jansson et al., 2006).
Antipathogenic Activity
The exploration of antipathogenic activities of thiourea derivatives, including those with chlorophenyl substituents, highlights the potential of such compounds in developing novel antimicrobial agents. These studies focus on the interaction of synthesized derivatives with bacterial cells, demonstrating significant anti-pathogenic activity against strains known for their biofilm-forming capabilities. This line of research opens new avenues for the design of anti-microbial agents with antibiofilm properties, addressing a critical need in the fight against resistant bacterial infections (Limban et al., 2011).
Metabolic Studies
Investigations into the metabolism of procymidone derivatives, including PA-CH2OH and PCM-CH2OH, in rats provide insights into the distribution and metabolism of such compounds in biological systems. These studies are essential for understanding the pharmacokinetics and toxicological profiles of potential drug candidates, facilitating the development of safer and more effective pharmaceuticals (Tarui et al., 2009).
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-2-phenylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c19-15-8-4-5-13(11-15)9-10-20-18(21)17-12-16(17)14-6-2-1-3-7-14/h1-8,11,16-17H,9-10,12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBRZIVUORENJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NCCC2=CC(=CC=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4038679.png)
![N-(2-methyl-2-propen-1-yl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4038687.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-phenoxypropanamide](/img/structure/B4038694.png)
![9-butyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B4038707.png)
![2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-oxo-1-phenylethyl acetate](/img/structure/B4038717.png)



![3-bromo-N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B4038742.png)
![1-(4-bromophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one](/img/structure/B4038748.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide](/img/structure/B4038774.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-chloro-5-nitrobenzamide](/img/structure/B4038779.png)

